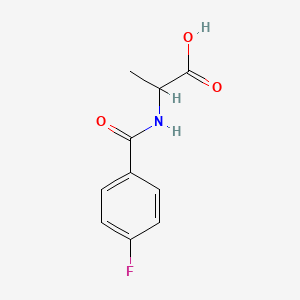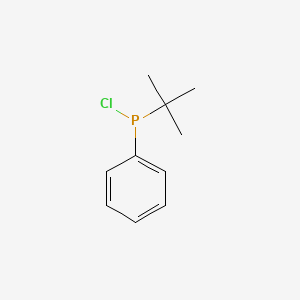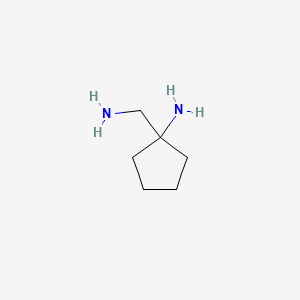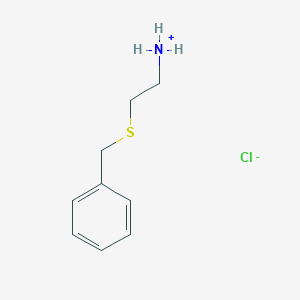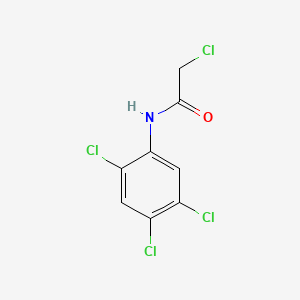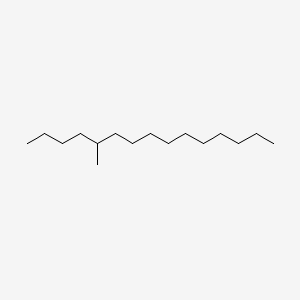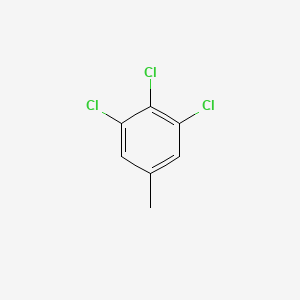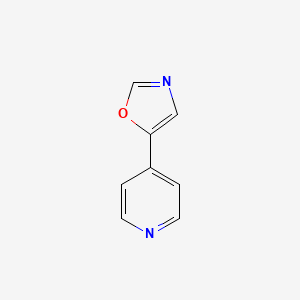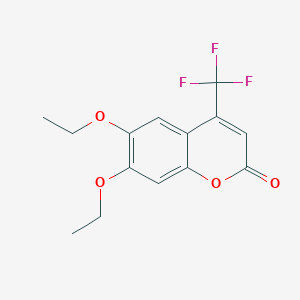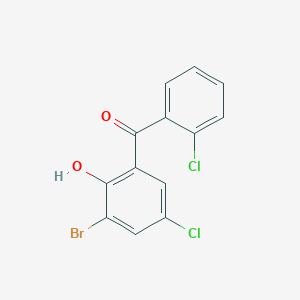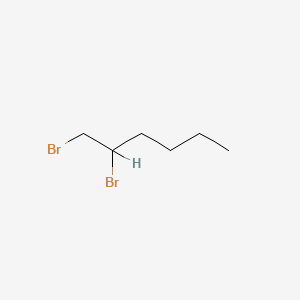
1,2-二溴己烷
描述
1,2-Dibromohexane is an organic compound with the molecular formula C6H12Br2. It is a colorless to pale yellow liquid that is used in various chemical reactions. 1,2-Dibromohexane is a halogenated hydrocarbon that is commonly used as a crosslinking agent in the production of polymers, resins, and other materials. It is also used in the synthesis of other organic compounds and as a reagent in organic chemistry.
科学研究应用
化学结构和性质
1,2-二溴己烷是一种化学化合物,其化学式为:1,2-二溴己烷是一种化学化合物,其化学式为:C6H12Br2。 它的分子量为243.967 . 该化合物的结构可作为2D Mol文件获得 .
相变数据
1,2-二溴己烷的沸点为360.15 K . 标准条件下的汽化焓为56.5 ± 2.0 kJ/mol .
质谱法
1,2-二溴己烷可以使用质谱法进行分析。 该化合物的质谱可从NIST/EPA/NIH质谱库中获得 .
气相色谱法
气相色谱法可用于分析1,2-二溴己烷 . 该技术分离混合物中的组分并测量每个组分的相对含量。
在双子表面活性剂中的应用
1,2-二溴己烷可用于合成双子表面活性剂 . 这些是具有独特性质的现代表面活性剂,具有广泛的潜在应用。 一种这样的代表性化合物是六亚甲基-1,6-双(N-十二烷基-N,N-二甲基铵溴化物),它具有优异的表面、抗菌和防腐性能 .
生物医学应用
使用1,2-二溴己烷合成的双子表面活性剂具有潜在的生物医学应用 . 由于它们能够破坏细菌的细胞膜,因此它们可用作抗菌剂 .
作用机制
Target of Action
1,2-Dibromohexane is a chemical compound with the formula C6H12Br2. It primarily targets organic compounds with double bonds, such as alkenes . The bromine atoms in 1,2-Dibromohexane are highly reactive and can add across the double bond of alkenes in a process known as bromination .
Mode of Action
The mode of action of 1,2-Dibromohexane involves a reaction mechanism known as electrophilic addition . In this process, the bromine atoms of 1,2-Dibromohexane interact with the double bond of the target compound, leading to the formation of a new compound with bromine atoms added across the double bond . This reaction changes the structure and properties of the target compound .
Biochemical Pathways
The compound’s ability to react with double bonds suggests that it could potentially interfere with biochemical pathways involving unsaturated organic compounds . The downstream effects of such interference would depend on the specific pathway and the role of the affected compound within that pathway.
Result of Action
The primary result of 1,2-Dibromohexane’s action is the bromination of target compounds . This can lead to changes in the target compound’s structure and properties, potentially altering its function within biochemical pathways . The specific molecular and cellular effects would depend on the identity of the target compound and its role within the body.
Action Environment
The action of 1,2-Dibromohexane can be influenced by various environmental factors. For example, the presence of other reactive species could compete with 1,2-Dibromohexane for reaction with target compounds. Additionally, factors such as temperature and pH could potentially influence the rate and extent of the bromination reaction
生化分析
Biochemical Properties
1,2-Dibromohexane plays a significant role in biochemical reactions, particularly in halogenation processes. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction between 1,2-Dibromohexane and these enzymes often leads to the formation of reactive intermediates that can further react with cellular biomolecules .
Cellular Effects
1,2-Dibromohexane has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 1,2-Dibromohexane can lead to oxidative stress, which in turn affects the expression of genes involved in antioxidant defense mechanisms . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes.
Molecular Mechanism
At the molecular level, 1,2-Dibromohexane exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For example, 1,2-Dibromohexane can inhibit the activity of glutathione S-transferase, an enzyme involved in detoxification processes . This inhibition can result in the accumulation of toxic intermediates and subsequent cellular damage. Furthermore, 1,2-Dibromohexane can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dibromohexane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Dibromohexane can degrade into more reactive species over time, leading to prolonged cellular stress and damage . In both in vitro and in vivo studies, the temporal effects of 1,2-Dibromohexane are closely monitored to understand its long-term impact on cellular health.
Dosage Effects in Animal Models
The effects of 1,2-Dibromohexane vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and minimal cellular damage. At higher doses, 1,2-Dibromohexane can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects. These studies are crucial for determining safe exposure levels and understanding the toxicological profile of 1,2-Dibromohexane.
Metabolic Pathways
1,2-Dibromohexane is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can be further conjugated with glutathione . This conjugation process is essential for the detoxification and subsequent excretion of 1,2-Dibromohexane. The metabolic pathways of 1,2-Dibromohexane also involve interactions with other cofactors and enzymes that modulate its metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 1,2-Dibromohexane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 1,2-Dibromohexane within specific cellular compartments can influence its activity and toxicity. Understanding the transport and distribution of 1,2-Dibromohexane is crucial for predicting its cellular effects and potential risks.
Subcellular Localization
The subcellular localization of 1,2-Dibromohexane plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 1,2-Dibromohexane may localize to the mitochondria, where it can induce mitochondrial dysfunction and oxidative stress. The subcellular localization of 1,2-Dibromohexane is a key factor in understanding its biochemical and toxicological effects.
属性
IUPAC Name |
1,2-dibromohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-2-3-4-6(8)5-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUUANNAZVEWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883511 | |
| Record name | Hexane, 1,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624-20-4 | |
| Record name | 1,2-Dibromohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 1,2-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1,2-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 1,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



